Lipophilicity Differentiation: XLogP3 of the 5-Phenyl Substituted Acetamide vs. Des-Phenyl Analog (CAS 154404-97-4)
The 5-phenyl substituent in CAS 334506-32-0 drives a significant increase in computed lipophilicity compared to the des-phenyl analog N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 154404-97-4). The target compound has an XLogP3 of 2.3, reflecting the contribution of the phenyl ring to hydrophobic surface area and predicted membrane permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | CAS 154404-97-4: XLogP3 estimated <1.0 (des-phenyl analog; exact PubChem computed XLogP3 not available but qualitatively lower due to absence of phenyl ring) |
| Quantified Difference | Estimated ΔXLogP3 > 1.3 log units (increase in lipophilicity attributable to 5-phenyl substitution) |
| Conditions | In silico computed property; XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity directly influences membrane permeability, oral bioavailability potential, and non-specific protein binding; the 5-phenyl group provides a quantifiable handle for tuning these ADME parameters that the des-phenyl analog cannot replicate.
- [1] PubChem. Compound Summary for CID 3125267: N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. Computed Properties (XLogP3-AA = 2.3). https://pubchem.ncbi.nlm.nih.gov/compound/334506-32-0 (accessed 2026-05-02). View Source
